3-(4-chlorophenyl)-2,5-dimethyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine
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Description
3-(4-chlorophenyl)-2,5-dimethyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C19H23ClN4 and its molecular weight is 342.87. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound 3-(4-chlorophenyl)-2,5-dimethyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine is the Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in many cellular activities including growth, differentiation, metabolism, adhesion, motility, and death . Aberrant catalytic activity of CDK2, caused by mutation or over-expression, can lead to numerous pathological diseases, including cancer .
Mode of Action
The compound this compound interacts with CDK2, inhibiting its enzymatic activity . This inhibition is achieved through the compound’s fit into the CDK2 active site, forming essential hydrogen bonds with Leu83 . This interaction results in significant alterations in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle progression pathway . CDK2 is responsible for phosphorylation of key components for cell proliferation . Therefore, its inhibition can lead to cell growth arrest at the G0-G1 stage .
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties . These properties help in predicting the structure requirement for the observed antitumor activity .
Result of Action
The molecular and cellular effects of this compound’s action include significant alterations in cell cycle progression and induction of apoptosis within HCT cells . The compound also exhibits potent dual activity against examined cell lines and CDK2 .
Biochemical Analysis
Biochemical Properties
3-(4-chlorophenyl)-2,5-dimethyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine has been found to interact with various enzymes and proteins. For instance, it has been reported to inhibit CDK2, a cyclin-dependent kinase . This interaction suggests that the compound may play a role in cell cycle regulation .
Cellular Effects
The compound has been shown to exert significant effects on various types of cells. For instance, it has been reported to inhibit the growth of several cell lines, including MCF-7 and HCT-116 .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. For instance, it has been found to inhibit CDK2, a key enzyme involved in cell cycle regulation . This inhibition is achieved through binding interactions with the enzyme, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
Given its reported effects on cell growth and CDK2 inhibition , it is likely that the compound may have long-term effects on cellular function.
Metabolic Pathways
Given its structural similarity to other pyrazolopyrimidines , it is likely that it may interact with enzymes or cofactors involved in purine metabolism .
Properties
IUPAC Name |
3-(4-chlorophenyl)-2,5-dimethyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4/c1-12(2)9-10-21-17-11-13(3)22-19-18(14(4)23-24(17)19)15-5-7-16(20)8-6-15/h5-8,11-12,21H,9-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCVJQLNOAMQLIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCCC(C)C)C)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.